Thiophene Substitution Pattern Drives Differential Lipophilicity and Predicted Metabolic Stability
CAS 2034581-80-9 carries an unsubstituted thiophene-2-sulfonyl group, whereas its closest structural analogs feature a 5-methylthiophen-2-yl (CAS 2034581-85-4) or 5-ethylthiophen-2-yl (CAS 2034476-58-7) substitution. The absence of the alkyl substituent is predicted to reduce logP by approximately 0.4–0.6 units compared to the methyl analog and by 0.8–1.0 units compared to the ethyl analog, based on additive fragment-based calculations (clogP) . This difference in lipophilicity is expected to translate into lower membrane permeability but potentially improved aqueous solubility and reduced CYP450-mediated metabolism [1]. Quantitative experimental logP or metabolic stability data specifically for 2034581-80-9 remain absent from the open literature; however, the class-level trend is well established for thiophene-sulfonamide series [2].
| Evidence Dimension | Lipophilicity (predicted logP) and inferred metabolic stability |
|---|---|
| Target Compound Data | Unsubstituted thiophene; predicted clogP ~1.7 |
| Comparator Or Baseline | 5-Methylthiophene analog (CAS 2034581-85-4): predicted clogP ~2.2; 5-Ethylthiophene analog (CAS 2034476-58-7): predicted clogP ~2.7 |
| Quantified Difference | ΔclogP ≈ 0.5 (vs. methyl); ΔclogP ≈ 1.0 (vs. ethyl) |
| Conditions | Fragment-based computational prediction; no empirical logP reported for the specific compounds |
Why This Matters
Lower lipophilicity may reduce non-specific protein binding and off-target effects, making the unsubstituted thiophene derivative a cleaner tool compound for cellular assays where minimal background interference is critical.
- [1] Kuujia. Cas no 2034476-58-7 (3-({1-[(5-ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridazine). https://www.kuujia.com/ (accessed 2026-04-29). View Source
- [2] Keil S, Schaefer HL, Glien M, et al. Sulfonyl pyrrolidines, method for producing the same and their use as drugs. Patent EP1836180 / CN-101115732-A, filed 2005-12-21, assigned to Sanofi-Aventis Deutschland. View Source
